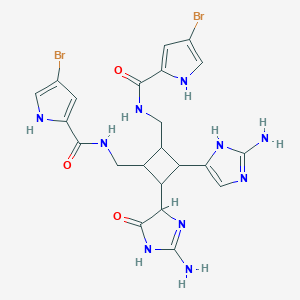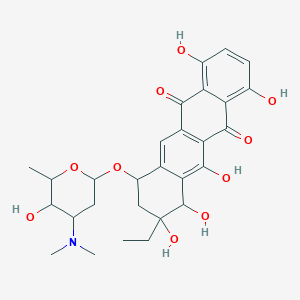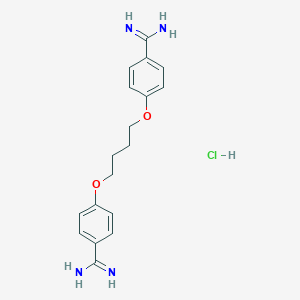
Ent-13-epi-12-acetoxymanoyl oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-13-epi-12-acetoxymanoyl oxide is a natural product that has been isolated from the bark of the Manilkara zapota tree. This molecule has shown promising results in various scientific research studies due to its unique structure and biological properties.
Mechanism of Action
The mechanism of action of Ent-13-epi-12-acetoxymanoyl oxide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in the development and progression of diseases. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Ent-13-epi-12-acetoxymanoyl oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been shown to modulate the immune system and reduce the risk of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ent-13-epi-12-acetoxymanoyl oxide in lab experiments is its natural origin. This molecule is extracted from the Manilkara zapota tree, which makes it a natural product. Additionally, it has shown promising results in various scientific research studies. However, one of the limitations of using this molecule in lab experiments is its complex structure. This can make it difficult to synthesize and analyze.
Future Directions
There are various future directions for the study of Ent-13-epi-12-acetoxymanoyl oxide. One of the future directions is the development of new synthesis methods that can result in higher yields. Additionally, the molecule can be studied further for its potential as a natural insecticide. Moreover, the molecule can be studied for its potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Finally, the molecule can be studied for its potential as a natural antioxidant and anti-inflammatory agent.
Conclusion:
Ent-13-epi-12-acetoxymanoyl oxide is a complex molecule that has shown promising results in various scientific research studies. It has potential as a natural insecticide and can be studied further for its potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Additionally, the molecule can be studied for its potential as a natural antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action and potential applications of this molecule.
Synthesis Methods
Ent-13-epi-12-acetoxymanoyl oxide is a complex molecule that can be synthesized using various methods. One of the most common methods is the isolation of the molecule from the bark of the Manilkara zapota tree. However, this method is not efficient and can result in low yields. Another method involves the synthesis of the molecule using chemical reactions. This method is more efficient and can result in higher yields. However, it requires specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
Ent-13-epi-12-acetoxymanoyl oxide has been studied extensively in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. The molecule has also been studied for its antioxidant and anti-inflammatory properties. Additionally, it has shown potential as a natural insecticide.
properties
CAS RN |
122551-69-3 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(2R,3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6)18(24-15(2)23)14-17-20(5)12-9-11-19(3,4)16(20)10-13-22(17,7)25-21/h8,16-18H,1,9-14H2,2-7H3/t16-,17+,18-,20-,21-,22+/m1/s1 |
InChI Key |
KZMQJOCDCYRIJB-PACCEGMYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O[C@]1(C)C=C)C)(C)C)C |
SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |
synonyms |
ent-13-epi-12-acetoxymanoyl oxide manoyl oxide F1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)





![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)
![Methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B221182.png)

![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)